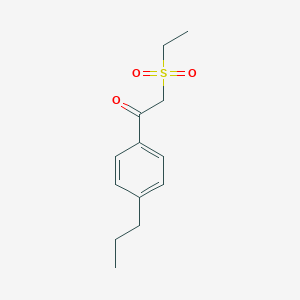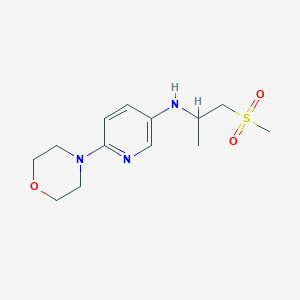
4-(Cyclohexylsulfonylmethyl)pyridine-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Cyclohexylsulfonylmethyl)pyridine-2-carbonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. It is a pyridine-based compound that has a sulfonylmethyl group attached to the cyclohexyl ring, and a cyano group at the 2-position of the pyridine ring. This compound has been shown to exhibit promising pharmacological properties, making it a potential candidate for drug development.
Mécanisme D'action
The mechanism of action of 4-(Cyclohexylsulfonylmethyl)pyridine-2-carbonitrile involves its ability to bind to the active site of target enzymes, thereby inhibiting their activity. The sulfonylmethyl group present in the compound is believed to play a crucial role in its inhibitory activity, by forming covalent bonds with the target enzymes.
Biochemical and Physiological Effects:
4-(Cyclohexylsulfonylmethyl)pyridine-2-carbonitrile has been shown to exhibit a range of biochemical and physiological effects. It has been shown to exhibit anti-inflammatory and anti-diabetic properties, making it a potential candidate for the treatment of these conditions. Additionally, it has been shown to exhibit neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-(Cyclohexylsulfonylmethyl)pyridine-2-carbonitrile in lab experiments is its potent inhibitory activity against target enzymes. This makes it a valuable tool for studying the role of these enzymes in various biological processes. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.
Orientations Futures
There are several future directions that can be explored with regards to the use of 4-(Cyclohexylsulfonylmethyl)pyridine-2-carbonitrile. One potential direction is the development of novel drugs based on this compound for the treatment of various diseases. Additionally, further studies can be conducted to elucidate the mechanism of action of this compound, as well as its potential toxicity and side effects. Finally, this compound can be used as a tool for studying the role of target enzymes in various biological processes, which may lead to the development of new therapeutic strategies.
Méthodes De Synthèse
The synthesis of 4-(Cyclohexylsulfonylmethyl)pyridine-2-carbonitrile involves a multi-step process. The first step involves the reaction of 2-cyanopyridine with cyclohexylmagnesium bromide to obtain 2-cyclohexylpyridine-2-carbonitrile. This compound is then reacted with sodium hydride and sulfonyl chloride to obtain 4-(Cyclohexylsulfonyl)pyridine-2-carbonitrile. Finally, the sulfonyl group is reduced using sodium borohydride to obtain the desired product, 4-(Cyclohexylsulfonylmethyl)pyridine-2-carbonitrile.
Applications De Recherche Scientifique
4-(Cyclohexylsulfonylmethyl)pyridine-2-carbonitrile has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit potent inhibitory activity against certain enzymes, such as protein tyrosine phosphatases and dipeptidyl peptidase-4. These enzymes play crucial roles in various biological processes, making them attractive targets for drug development.
Propriétés
IUPAC Name |
4-(cyclohexylsulfonylmethyl)pyridine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2S/c14-9-12-8-11(6-7-15-12)10-18(16,17)13-4-2-1-3-5-13/h6-8,13H,1-5,10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJTZVRLCGLSNDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)S(=O)(=O)CC2=CC(=NC=C2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Cyclohexylsulfonylmethyl)pyridine-2-carbonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(1-Cyclopropylpyrrolidin-3-yl)amino]-1-methylpiperidin-2-one](/img/structure/B7595183.png)
![1-methyl-5-(6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ylamino)piperidin-2-one](/img/structure/B7595186.png)
![[5-[(3-Bromoanilino)methyl]furan-2-yl]methanol](/img/structure/B7595193.png)




![2-[1-[(5-Bromothiophene-3-carbonyl)amino]cyclopentyl]acetic acid](/img/structure/B7595213.png)
![2-[1-[(3-Hydroxy-4-methylbenzoyl)amino]cyclohexyl]acetic acid](/img/structure/B7595219.png)
![2-[1-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]cyclohexyl]acetic acid](/img/structure/B7595227.png)
![3-Methyl-3-[(2-methyl-5-methylsulfonylbenzoyl)amino]butanoic acid](/img/structure/B7595234.png)
![2-[1-(1,4-Dioxane-2-carbonylamino)cyclohexyl]acetic acid](/img/structure/B7595235.png)
![1-Methyl-5-[(2-methylpyrimidin-4-yl)amino]piperidin-2-one](/img/structure/B7595236.png)